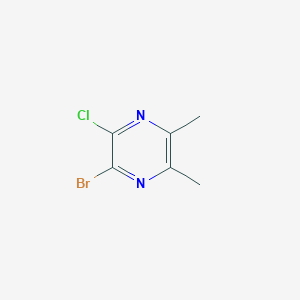
2-Bromo-3-chloro-5,6-dimethylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-5,6-dimethylpyrazine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. It is a derivative of pyrazine, characterized by the presence of bromine, chlorine, and two methyl groups attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5,6-dimethylpyrazine typically involves halogenation reactions. One common method is the bromination and chlorination of 5,6-dimethylpyrazine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5,6-dimethylpyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides .
Scientific Research Applications
2-Bromo-3-chloro-5,6-dimethylpyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers use this compound to study the biological activity of pyrazine derivatives and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5,6-dimethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity. Additionally, the methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-chloropyrazine: Lacks the methyl groups, which can affect its reactivity and biological activity.
3-Chloro-2,5-dimethylpyrazine: Lacks the bromine atom, resulting in different chemical properties and applications.
Uniqueness
2-Bromo-3-chloro-5,6-dimethylpyrazine is unique due to the combination of bromine, chlorine, and methyl groups on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C6H6BrClN2 |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
2-bromo-3-chloro-5,6-dimethylpyrazine |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3 |
InChI Key |
RQFMFGZUWNYEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)Cl)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















